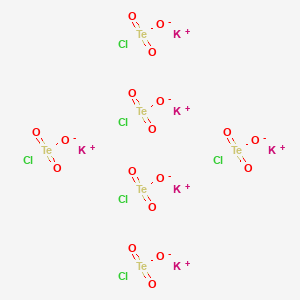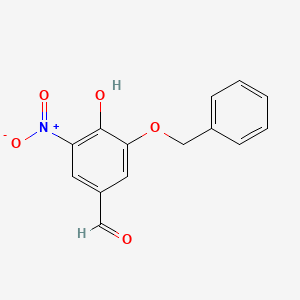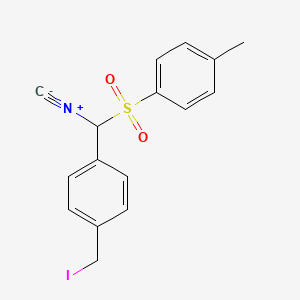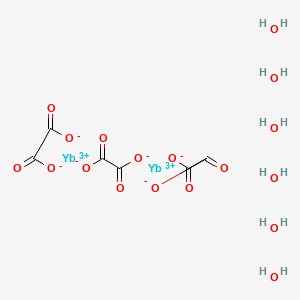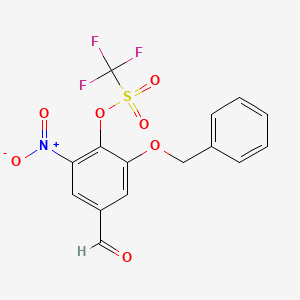
2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate
Overview
Description
“2-Benzyloxy-1-methylpyridinium triflate” is a compound that has been used as a reagent for the synthesis of benzyl ethers and esters . It’s a mild, convenient, and in some cases uniquely effective new reagent .
Synthesis Analysis
The synthesis of “2-Benzyloxy-1-methylpyridinium triflate” involves N-methylation of 2-benzyloxy pyridine, which delivers the active reagent in situ . The choice of solvent (toluene vs. trifluorotoluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are included .
Chemical Reactions Analysis
Trifluoromethyl trifluoromethanesulfonate, a related compound, has drawn much attention in recent years because of its easy preparation, low cost, and diverse reactivities . This reagent rapidly decomposes to form trifluoromethoxy anion in the presence of fluoride ion, thus regarded as a reservoir of trifluoromethoxy .
Physical And Chemical Properties Analysis
The compound “2-Benzyloxy-1-methylpyridinium triflate” is a solid at 20 degrees Celsius and is heat sensitive . Its molecular formula is C14H14F3NO4S and its molecular weight is 349.32 g/mol .
Scientific Research Applications
Chromogenic Indicator for NADH and Cell Viability
One of the scientific applications of compounds related to 2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate is as a chromogenic indicator. A study by Ishiyama et al. (1997) developed a highly water-soluble disulfonated tetrazolium salt, which is reduced by NADH to produce a formazan dye. This compound is useful as a sensitive chromogenic indicator for NADH and can also be applied to cell proliferation assays as a cell viability indicator (Ishiyama et al., 1997).
Acid-Catalyzed O-Benzylating Reagent
Yamada, Fujita, and Kunishima (2012) introduced a novel acid-catalyzed O-benzylating reagent, 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), which is derived from the formal trimerization of the smallest unit of benzyl imidate. This reagent can be used in the presence of trifluoromethanesulfonic acid to afford benzyl ethers in good yields. TriBOT demonstrates a significant role in the efficient benzyl ether formation, showcasing another scientific application of related compounds (Yamada, Fujita, & Kunishima, 2012).
Synthesis of Diazadihydroacenaphthylene Derivatives
Soro et al. (2006) explored the synthesis of diazadihydroacenaphthylene derivatives starting from 1-benzylamino-1-methylthio-2-nitroethene. In trifluoromethanesulfonic acid, these derivatives form hydroxynitrilium ions, which undergo an unexpected reaction leading to the formation of new compounds. This study demonstrates the potential of trifluoromethanesulfonic acid-based reactions in synthesizing novel organic compounds, closely related to the trifluoromethanesulfonate group (Soro et al., 2006).
Synthesis of Oxygen-Functionalized Aromatic Compounds
Nakamura, Uchiyama, and Ohwada (2003) developed a method for synthesizing functionalized 4H-1,2-benzoxazine derivatives using trifluoromethanesulfonic acid. This methodology is applicable for the synthesis of 4H-1,2-benzoxazine rings with various electron-withdrawing substituents. The resulting heterocycles can be used as intermediates for oxygen-functionalized aromatic compounds, showing a versatile application of trifluoromethanesulfonic acid in organic synthesis (Nakamura, Uchiyama, & Ohwada, 2003).
properties
IUPAC Name |
(4-formyl-2-nitro-6-phenylmethoxyphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO7S/c16-15(17,18)27(23,24)26-14-12(19(21)22)6-11(8-20)7-13(14)25-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDKYZYPVWIYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725341 | |
| Record name | 2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate | |
CAS RN |
312731-70-7 | |
| Record name | 2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1508574.png)


